Tert-butyl N-(8-hydroxyoctyl)carbamate
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Overview
Description
Tert-butyl N-(8-hydroxyoctyl)carbamate is an organic compound commonly used as a chemical intermediate in the production of various products. It is typically made through the esterification of carbamic acid with 1,1-dimethylethanol and 8-hydroxyoctanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(8-hydroxyoctyl)carbamate involves the esterification of carbamic acid with 1,1-dimethylethanol and 8-hydroxyoctanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality output .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(8-hydroxyoctyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the substituents involved .
Scientific Research Applications
Tert-butyl N-(8-hydroxyoctyl)carbamate is used in various scientific research applications, including:
Chemistry: As a chemical intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: In the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which Tert-butyl N-(8-hydroxyoctyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active compounds. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-(8-hydroxyoctyl)-, 1,1-dimethylethyl ester: This compound has a similar structure but differs in the position of the hydroxyl group.
Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester: This compound has a methyl group instead of an ethyl group.
Uniqueness
Tert-butyl N-(8-hydroxyoctyl)carbamate is unique due to its specific ester linkage and hydroxyl group position, which confer distinct chemical properties and reactivity. These features make it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(8-hydroxyoctyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h15H,4-11H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNLQLJANDBXLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438264 |
Source
|
Record name | Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144183-31-3 |
Source
|
Record name | Carbamic acid, (8-hydroxyoctyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(8-hydroxyoctyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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